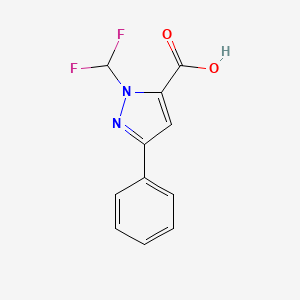

Ácido 1-(difluorometil)-3-fenil-1H-pirazol-5-carboxílico

Descripción general

Descripción

1-(Difluoromethyl)-3-phenyl-1H-pyrazole-5-carboxylic acid is a chemical compound used commercially as an intermediate in the synthesis of seven fungicides. These fungicides function by inhibiting succinate dehydrogenase (SDHI), an enzyme involved in mitochondrial respiration. The compound consists of a pyrazole ring with specific functional groups attached: difluoromethyl, methyl, and carboxylic acid groups .

Synthesis Analysis

The first reported synthesis of this pyrazole acid dates back to 1993, conducted by chemists at Monsanto. The process involves treating the ethyl ester of difluoroacetoacetic acid with triethyl orthoformate and acetic anhydride. Subsequent treatment with methyl hydrazine yields the desired pyrazole ring, which is then hydrolyzed to obtain the final compound .

Molecular Structure Analysis

The molecular formula of 1-(difluoromethyl)-3-phenyl-1H-pyrazole-5-carboxylic acid is C6H6F2N2O2 , with a molar mass of 176.12 g/mol . It features a pyrazole ring with the difluoromethyl group, a methyl group, and a carboxylic acid group strategically positioned .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Desarrollo Farmacéutico

El grupo difluorometil en Ácido 1-(difluorometil)-3-fenil-1H-pirazol-5-carboxílico es significativo en química farmacéutica debido a su capacidad para mejorar la estabilidad metabólica y la biodisponibilidad de los compuestos terapéuticos . Este compuesto puede servir como precursor para la síntesis de varias moléculas farmacológicamente activas que exhiben un amplio espectro de actividades biológicas, incluidas las actividades antibacteriana, antihipertensiva, cancerostática y citotóxica .

Funcionalización en Etapa Tardía

Este compuesto es valioso en la funcionalización en etapa tardía, una técnica utilizada para introducir grupos funcionales en moléculas complejas sin interrumpir su marco existente . Permite la instalación selectiva del grupo difluorometil en biomoléculas grandes, como proteínas, lo que puede ser crucial para desarrollar terapias dirigidas.

Metodología de Síntesis Orgánica

Este compuesto se puede utilizar en el desarrollo de nuevas metodologías de síntesis orgánica. Por ejemplo, puede actuar como un bloque de construcción para construir moléculas complejas a través de reacciones de acoplamiento cruzado o como un reactivo en reacciones de sustitución nucleofílica, expandiendo el conjunto de herramientas disponible para los químicos sintéticos .

Marcado Radioactivo e Imagenología

This compound: se puede usar en el desarrollo de sondas de imagenología dual (MRI / óptica) para la apoptosis . La capacidad del compuesto para ser marcado radioactivamente lo convierte en un candidato para crear agentes de imagenología que pueden proporcionar información valiosa sobre los procesos biológicos y las enfermedades.

Química de Procesos

En la química de procesos, la escalabilidad y la seguridad de la síntesis de compuestos como el This compound son de suma importancia. Los avances en las técnicas de difluorometilación han simplificado el acceso a moléculas de relevancia farmacéutica y han generado interés en la química de procesos, centrándose en la eficiencia y la sostenibilidad .

Mecanismo De Acción

Target of Action

The primary target of 1-(difluoromethyl)-3-phenyl-1H-pyrazole-5-carboxylic acid is succinate dehydrogenase (SDH) . SDH is a key enzyme in the mitochondrial respiratory chain, also known as complex II . It plays a crucial role in energy production by catalyzing the oxidation of succinate to fumarate in the citric acid cycle and facilitating the transfer of electrons to the electron transport chain.

Mode of Action

1-(difluoromethyl)-3-phenyl-1H-pyrazole-5-carboxylic acid acts by inhibiting the activity of SDH . The inhibition of SDH disrupts the normal functioning of the mitochondrial respiratory chain, leading to a decrease in ATP production and an increase in reactive oxygen species . This can lead to cell death, particularly in cells that are heavily dependent on mitochondrial respiration, such as fungal cells .

Biochemical Pathways

The inhibition of SDH by 1-(difluoromethyl)-3-phenyl-1H-pyrazole-5-carboxylic acid affects the citric acid cycle and the electron transport chain . The citric acid cycle is disrupted due to the accumulation of succinate and the decreased production of fumarate. The electron transport chain is affected due to the reduced transfer of electrons from succinate to ubiquinone . This leads to a decrease in the proton gradient across the mitochondrial membrane, disrupting ATP synthesis .

Result of Action

The result of the action of 1-(difluoromethyl)-3-phenyl-1H-pyrazole-5-carboxylic acid is the inhibition of fungal growth . By inhibiting SDH, it disrupts energy production and increases oxidative stress within the fungal cell, leading to cell death .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

1-(Difluoromethyl)-3-phenyl-1H-pyrazole-5-carboxylic acid plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It interacts with enzymes such as histone deacetylase 6 (HDAC6), where it acts as a mechanism-based and essentially irreversible inhibitor . This interaction is significant because HDAC6 is involved in various cellular processes, including gene expression regulation and protein deacetylation. The compound’s ability to inhibit HDAC6 suggests its potential use in therapeutic applications, particularly in oncology and neurodegenerative diseases.

Cellular Effects

The effects of 1-(Difluoromethyl)-3-phenyl-1H-pyrazole-5-carboxylic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of HDAC6 affects the acetylation status of various proteins, including tubulin and cortactin, which are crucial for cell motility and stability . Additionally, the compound’s impact on gene expression can lead to changes in cellular responses, potentially making it a valuable tool in cancer treatment by inducing apoptosis in cancer cells.

Molecular Mechanism

At the molecular level, 1-(Difluoromethyl)-3-phenyl-1H-pyrazole-5-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It binds to the active site of HDAC6, leading to the formation of a stable complex that inhibits the enzyme’s activity . This inhibition is achieved through a two-step slow-binding mechanism, where the compound first binds reversibly to the enzyme, followed by a covalent modification that results in irreversible inhibition. This mechanism highlights the compound’s potential as a selective inhibitor with therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(Difluoromethyl)-3-phenyl-1H-pyrazole-5-carboxylic acid can change over time. Studies have shown that the compound remains stable under standard storage conditions, but its activity can degrade over extended periods . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained inhibition of target enzymes, with minimal degradation observed over time. This stability makes it a reliable compound for prolonged experimental use.

Dosage Effects in Animal Models

The effects of 1-(Difluoromethyl)-3-phenyl-1H-pyrazole-5-carboxylic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, it can induce adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications to minimize potential side effects while maximizing efficacy.

Metabolic Pathways

1-(Difluoromethyl)-3-phenyl-1H-pyrazole-5-carboxylic acid is involved in various metabolic pathways. It undergoes phase I and phase II metabolic reactions, primarily in the liver . During phase I metabolism, the compound is oxidized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates are then conjugated with glucuronic acid or glutathione in phase II metabolism, facilitating their excretion from the body. The involvement of these metabolic pathways ensures the compound’s efficient clearance and reduces the risk of accumulation and toxicity.

Transport and Distribution

The transport and distribution of 1-(Difluoromethyl)-3-phenyl-1H-pyrazole-5-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . The compound is primarily transported across cell membranes by the L-type amino acid transporter 1 (LAT1), which is highly expressed in various tissues, including the brain and cancer cells. This selective transport mechanism enhances the compound’s accumulation in target tissues, improving its therapeutic efficacy.

Subcellular Localization

1-(Difluoromethyl)-3-phenyl-1H-pyrazole-5-carboxylic acid exhibits specific subcellular localization patterns that influence its activity and function . The compound is predominantly localized in the cytoplasm, where it interacts with its target enzymes. Additionally, it can be directed to specific subcellular compartments through post-translational modifications, such as phosphorylation, which add targeting signals to the molecule. This precise localization ensures that the compound exerts its effects at the intended sites within the cell, enhancing its therapeutic potential.

Propiedades

IUPAC Name |

2-(difluoromethyl)-5-phenylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F2N2O2/c12-11(13)15-9(10(16)17)6-8(14-15)7-4-2-1-3-5-7/h1-6,11H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNKWBKFHQFOSOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

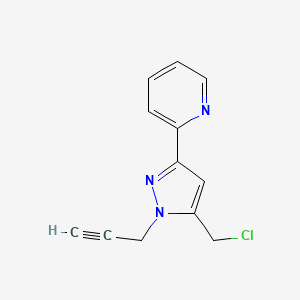

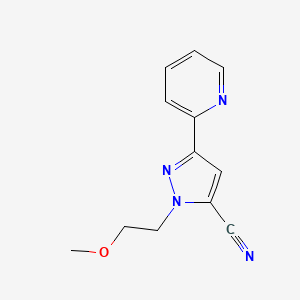

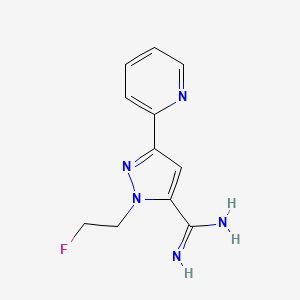

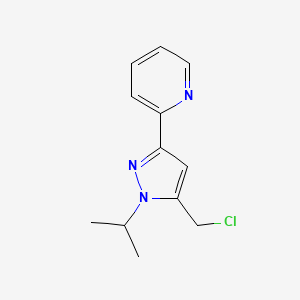

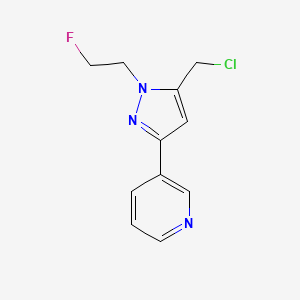

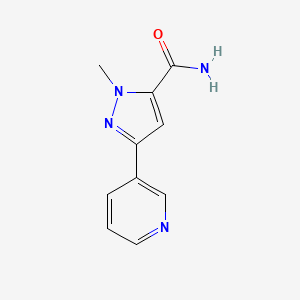

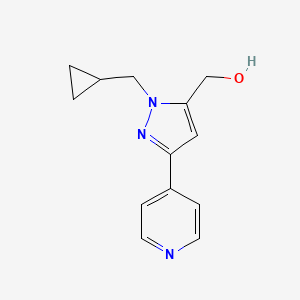

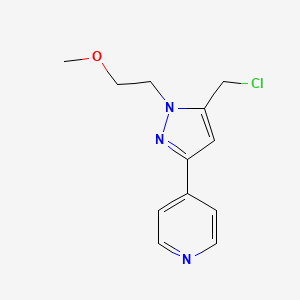

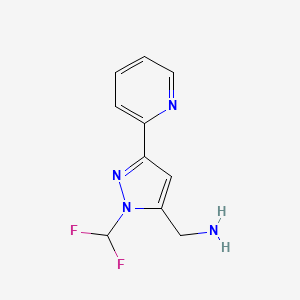

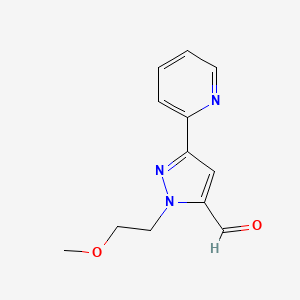

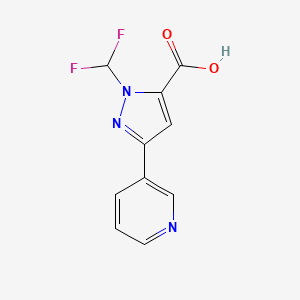

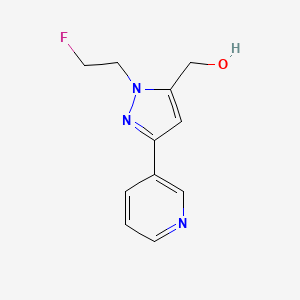

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.